molecular formula C11H19N3OS2 B2464718 2-ethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide CAS No. 393565-09-8

2-ethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B2464718
CAS No.: 393565-09-8
M. Wt: 273.41
InChI Key: CWDKBWPBFGPNHO-UHFFFAOYSA-N
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Description

2-ethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide, also known as EPPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a thiadiazole derivative that has been synthesized through a specific method, which will be discussed in EPPTB has been found to have a mechanism of action that is of interest to researchers, as well as biochemical and physiological effects that make it a useful tool for laboratory experiments. In this paper, we will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of EPPTB.

Scientific Research Applications

Anticancer Potential

A study explored the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, including compounds structurally related to 2-ethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide, highlighting their potent anticancer activities. These compounds were synthesized using convenient methods and evaluated in vitro, demonstrating significant anticancer activity against Hepatocellular carcinoma cell lines, suggesting a promising avenue for anticancer drug development (Gomha et al., 2017).

Enzyme Inhibition

Another study focused on the synthesis of indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, revealing their potent urease inhibitory activity. These findings indicate the potential of similar compounds for therapeutic applications in treating diseases associated with urease activity, underscoring the chemical's relevance in enzyme inhibition research (Nazir et al., 2018).

Antimicrobial and Antifungal Activities

Research into azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives, related to the structural framework of this compound, demonstrated antibacterial activity. These studies contribute to the understanding of the antimicrobial properties of such compounds, offering insights into their potential as antimicrobial agents (Tumosienė et al., 2012).

Herbicidal and Fungicidal Applications

A series of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides were synthesized and evaluated for their selective herbicidal activity. This research highlights the potential agricultural applications of compounds related to this compound, demonstrating their effectiveness against certain plant species without inhibitory activity against others, indicating their selectivity and potential utility in agricultural practices (Liu & Shi, 2014).

Properties

IUPAC Name

2-ethyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3OS2/c1-4-7-16-11-14-13-10(17-11)12-9(15)8(5-2)6-3/h8H,4-7H2,1-3H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDKBWPBFGPNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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